Cas no 32811-40-8 ((E)-Coniferol)

(E)-Coniferol structure
(E)-Coniferol structure
商品名:(E)-Coniferol
CAS番号:32811-40-8
MF:C10H12O3
メガワット:180.20048
CID:837658
PubChem ID:1549095

(E)-Coniferol 化学的及び物理的性質

名前と識別子

    • Phenol, 4-(3-hydroxy-1-propenyl)-2-methoxy-, (E)-
    • 4-[(1E)-3-Hydroxy-1-propen-1-yl]-2-methoxyphenol
    • Coniferyl alcohol
    • (E)-4-(3-hydroxyprop-1-enyl)-2-methoxyphenol
    • 4-[(1E)-3-hydroxy-prop-1-enyl]-2-methoxyphenol
    • 4-hydroxy-3-methoxybenzyl alcohol
    • Coniferol
    • CONIFERYL ALCOHOL(RG)
    • Coniferylic alcohol
    • G-HYDROXY ISOEUGENOL
    • p-Coniferyl alcohol
    • trans-3-(4-hydroxy-3-methoxyphenyl)-2-propenol
    • trans-coniferyl alcohol
    • (E)-Coniferol
    • (E)-Coniferyl alcohol
    • trans-3-(4-Hydroxy-3-methoxyphenyl)-2-propen-1-ol
    • [ "" ]
    • Coniferyl?alcohol
    • 4-[(1E)-3-hydroxyprop-1-en-1-yl]-2-methoxyphenol
    • Phenol, 4-(3-hydroxy-1-propenyl)-2-methoxy-
    • 4-Hydroxy-3-methoxycinnamylic alcohol
    • DTXSID50186489
    • AC-34753
    • 4-hydroxy-3-methoxy cinnamyl alcohol
    • AI3-36149
    • Coniferyl Alcohol1512
    • C00590
    • Coniferyl Alcohol Phenolic
    • 458-35-5
    • E-Coniferyl alcohol
    • 4e70
    • epsilon-coniferyl alcohol
    • 3-(4-Hydroxy-3-methoxyphenyl)allyl alcohol
    • 4-[(1E)-3-Hydroxy-1-propenyl]-2-methoxyphenol
    • 4-(3-hydroxy-1-propenyl)-2-methoxy-Phenol
    • 4-((1E)-3-HYDROXY-1-PROPEN-1-YL)-2-METHOXYPHENOL
    • 4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenol
    • bmse000602
    • 4-(3-hydroxyprop-1-en-1-yl)-2-methoxyphenol
    • bmse010285
    • Epitope ID:116871
    • 4-((1E)-3-hydroxyprop-1-en-1-yl)-2-methoxyphenol
    • 4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol
    • (E) 3-(4-hydroxy-3-methoxyphenyl)-2-Propen-1-ol
    • D93191
    • 4-Hydroxy-3-methoxycinnamic alcohol
    • EINECS 207-277-9
    • 4-(3-hydroxyprop-1-enyl)-2-methoxyphenol
    • 4-(3-Hydroxy-1-propen-1-yl)-2-methoxyphenol
    • bmse010248
    • SCHEMBL177683
    • F8420572-6986-4EF3-917B-3298FD384F2C
    • (E)-4-(3 -hydroxyprop-1-enyl)-2-methoxyphenol
    • Coniferyl alcohol, 98%
    • EN300-1857771
    • MFCD00002922
    • p-Hydroxy-m-methoxycinnamyl alcohol
    • UNII-E7SM92591P
    • 2-Propen-1-ol, 3-(4-hydroxy-3-methoxyphenyl)-
    • EN300-6472482
    • gamma-Hydroxyisoeugenol
    • JMFRWRFFLBVWSI-UHFFFAOYSA-N
    • A826901
    • CHEBI:17745
    • PHENOL, 4-((1E)-3-HYDROXY-1-PROPENYL)-2-METHOXY-
    • (E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol
    • Phenol, 4-(3-hydroxy-1-propen-1-yl)-2-methoxy-
    • E7SM92591P
    • 2-Propen-1-ol, 3-(4-hydroxy-3-methoxyphenyl), (E)-
    • DTXCID7040447
    • CONIFERYL-ALCOHOL
    • 4-Hydroxy-3-methoxycinnamyl alcohol
    • .gamma.-Hydroxyisoeugenol
    • CHEMBL501870
    • Q418993
    • AKOS005258118
    • Coniferyl alcohol [MI]
    • Coniferyl alcohol, E-
    • PS-4366
    • DTXSID9060029
    • 4-[3-Hydroxy-1-propenyl]-2-methoxyphenol
    • 32811-40-8
    • 3-(4-Hydroxy-3-methoxyphenyl)-2-propen-1-ol
    • CS-0032634
    • 4-(3-Hydroxy-1-propenyl)-2-methoxyphenol
    • HY-N4283
    • 4-[(E)-3-hydroxyprop-1-enyl]-2-methoxy-phenol
    • S6429
    • trans-coniferol
    • 2-PROPEN-1-OL, 3-(4-HYDROXY-3-METHOXYPHENYL)-, (E)-
    • NS00031560
    • 4-(3-Hydroxyprop-1-en-1yl)-2-methoxyphenol
    • AKOS028108458
    • FT-0624038
    • Oprea1_201369
    • 3-(4-hydroxy-3-methoxyphenyl)-prop-2-enol
    • (Z)-Coniferyl Alcohol
    • DB-342518
    • インチ: InChI=1S/C10H12O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-5,7,11-12H,6H2,1H3
    • InChIKey: JMFRWRFFLBVWSI-UHFFFAOYSA-N
    • ほほえんだ: COC1=C(C=CC(=C1)C=CCO)O

計算された属性

  • せいみつぶんしりょう: 180.078644241g/mol
  • どういたいしつりょう: 180.078644241g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 168
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 1
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 49.7Ų

じっけんとくせい

  • 色と性状: Oil

(E)-Coniferol セキュリティ情報

(E)-Coniferol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
ChemFaces
CFN97760-20mg
Coniferyl alcohol
32811-40-8 >=98%
20mg
$80 2023-09-19
TRC
C684453-10mg
(E)-Coniferol
32811-40-8
10mg
$161.00 2023-05-18
Enamine
EN300-6472482-10.0g
4-[(1E)-3-hydroxyprop-1-en-1-yl]-2-methoxyphenol
32811-40-8 95%
10.0g
$3074.0 2023-07-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C879570-25mg
Coniferyl alcohol
32811-40-8 98%
25mg
¥230.00 2022-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C879570-250mg
Coniferyl alcohol
32811-40-8 98%
250mg
¥1,628.00 2022-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C879570-bulk
Coniferyl alcohol
32811-40-8 98%
bulk
¥POA 2022-09-02
Enamine
EN300-1857771-0.1g
4-(3-hydroxyprop-1-en-1-yl)-2-methoxyphenol
32811-40-8
0.1g
$464.0 2023-09-18
Enamine
EN300-1857771-0.25g
4-(3-hydroxyprop-1-en-1-yl)-2-methoxyphenol
32811-40-8
0.25g
$485.0 2023-09-18
TargetMol Chemicals
T4S1906-1 mL * 10 mM (in DMSO)
Coniferyl alcohol
32811-40-8 98%
1 mL * 10 mM (in DMSO)
¥ 3810 2023-09-15
Aaron
AR00CIIQ-25mg
Coniferyl alcohol
32811-40-8 98%
25mg
$39.00 2025-02-10

(E)-Coniferol 関連文献

(E)-Coniferolに関する追加情報

Compound CAS No 32811-40-8: (E)-Coniferol

(E)-Coniferol, also known by its CAS number 32811-40-8, is a naturally occurring compound that has garnered significant attention in recent years due to its diverse biological activities and potential applications in various fields. This compound belongs to the class of phenolic ethers and is commonly found in coniferous plants, where it plays a role in protecting the plant from environmental stressors. Recent studies have highlighted its potential as a bioactive agent with promising antioxidant, anti-inflammatory, and anticancer properties.

The chemical structure of (E)-Coniferol consists of a phenolic ring substituted with an ether group and a long aliphatic chain. This unique structure contributes to its stability and ability to interact with biological systems. The compound's stereochemistry, particularly the (E) configuration, is crucial for its biological activity. Researchers have found that the (E) isomer exhibits stronger antioxidant properties compared to the (Z) isomer, making it a more promising candidate for therapeutic applications.

One of the most significant breakthroughs in recent research on (E)-Coniferol is its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells while sparing normal cells, which is a desirable trait for anticancer drugs. Additionally, (E)-Coniferol has demonstrated synergistic effects when combined with conventional chemotherapy drugs, enhancing their efficacy while reducing side effects. These findings have opened new avenues for exploring its use in cancer therapy.

Beyond its therapeutic potential, (E)-Coniferol has also been investigated for its role in mitigating oxidative stress and inflammation. Oxidative stress is a key factor in various chronic diseases, including cardiovascular diseases and neurodegenerative disorders. By neutralizing reactive oxygen species (ROS), (E)-Coniferol can help protect cells from oxidative damage. Furthermore, its anti-inflammatory properties make it a potential candidate for treating conditions such as arthritis and inflammatory bowel disease.

The extraction and synthesis of (E)-Coniferol have also been subjects of extensive research. Traditional extraction methods from plant sources are often time-consuming and yield low amounts of the compound. To address this, researchers have developed efficient synthetic routes that allow for large-scale production of pure (E)-Coniferol. These advancements have made it possible to conduct more comprehensive studies on its pharmacokinetics, bioavailability, and toxicity profiles.

In terms of applications, (E)-Coniferol has shown promise in the food industry as a natural preservative due to its antioxidant properties. It can extend the shelf life of food products by preventing lipid oxidation and microbial spoilage. Additionally, it has been explored as a cosmetic ingredient for its skin protective effects against UV-induced damage.

Recent advancements in nanotechnology have further expanded the potential uses of (E)-Coniferol strong>. By encapsulating this compound in nanoparticles, researchers have improved its solubility and delivery efficiency to target tissues. This approach has shown great potential in enhancing the bioavailability of (E)-Coniferol strong>, making it more effective as a therapeutic agent.

In conclusion, (E)-Coniferol strong>, with its CAS number 32811-40-8, represents a valuable natural compound with multifaceted applications across various industries. Its unique chemical structure, coupled with emerging research findings on its biological activities, positions it as a promising candidate for future drug development and other innovative applications.

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